Home > Products > Screening Compounds P26932 > 1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea
1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea -

1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea

Catalog Number: EVT-4694307
CAS Number:
Molecular Formula: C16H14ClF3N2O3
Molecular Weight: 374.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound is a known vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea

  • Compound Description: This compound acts as a RAF kinase inhibitor, demonstrating potential for treating cancer. [] Specifically, the tosylate salt of this compound is highlighted for its pharmaceutical applications. []
  • Relevance: This compound and N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea both belong to the arylurea class of compounds, sharing the urea linker connected to two aromatic rings. [] The presence of a chlorine atom and a trifluoromethyl group on one of the phenyl rings further enhances their structural resemblance. Despite these similarities, variations in substitution patterns, particularly the presence of a pyridyloxy and a methylcarbamoyl group in this compound, differentiate it from the target compound.

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 exhibits promising anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It effectively kills S. aureus biofilms and demonstrates bactericidal activity against various S. aureus isolates. []
  • Relevance: While MMV665807 differs structurally from N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea, both compounds are grouped together in a study focusing on identifying and characterizing novel compounds with potent activity against S. aureus biofilms. [] This shared research focus and the presence of a trifluoromethyl group and chlorine atom in both compounds, despite their distinct core structures, suggest a potential relationship in terms of their biological activity and mechanisms of action against bacterial biofilms.

1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

  • Compound Description: Similar to MMV665807, MMV665953 is recognized for its potent anti-staphylococcal and anti-biofilm activity, effectively targeting S. aureus biofilms. [] It exhibits bactericidal activity against S. aureus isolates and shows effectiveness in eradicating biofilms. []
  • Relevance: Although structurally distinct from N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea, MMV665953 is included in the same study focused on identifying novel compounds effective against S. aureus biofilms. [] This shared research context, along with the presence of chlorine atoms in both compounds, albeit in different positions, suggests a potential link in their biological activities and mechanisms of action against bacterial biofilms.

N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This oxadiazole derivative demonstrates significant anticancer activity against a range of cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. [] Its potency is comparable to or even exceeds that of the drug imatinib against certain cancer cell lines. []
  • Relevance: Both N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) and N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea share a 3,4-dimethoxyphenyl moiety. [] This structural similarity, combined with the presence of a trifluoromethyl group in both compounds, albeit attached to different heterocyclic rings (oxadiazole vs. urea), suggests potential similarities in their physicochemical properties and biological activities.
  • Compound Description: A series of Mannich base derivatives of (3r, 5r, 7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl) methyl) adamantane-1-carboxamide, incorporating various substituents on the benzylamine moiety, including 4-methoxy, 4-methyl, 4-chloro, 2-chloro, 4-fluoro, 3-methoxy, 3,4-dichloro, 4-trifluoromethyl, and 3,5-bistrifluoromethyl, were synthesized and evaluated for their cytotoxicity against the neuroblastoma cell line (SK-N-MC). []
  • Relevance: While these Mannich base derivatives have a very different core structure compared to N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea, the presence of similar substituents, such as 4-chloro and 4-trifluoromethyl, highlights a common approach in drug design where exploring the effects of electron-withdrawing and electron-donating substituents on a core structure is important for optimizing biological activity. [] This shared strategy for modulating pharmacological properties through substituent modifications suggests a potential connection in the structure-activity relationship studies of both compounds, even though their core structures differ.

Properties

Product Name

1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea

Molecular Formula

C16H14ClF3N2O3

Molecular Weight

374.74 g/mol

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-13-6-4-10(8-14(13)25-2)21-15(23)22-12-5-3-9(17)7-11(12)16(18,19)20/h3-8H,1-2H3,(H2,21,22,23)

InChI Key

AROXKBVJWOFTSI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.